グラジオビン

概要

説明

科学的研究の応用

Glaziovine has several scientific research applications, particularly in neuropharmacology . It has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Glaziovine exhibits high inhibitory potential against hepatitis B surface antigen (HBsAg) with an IC50 value of 0.008 mM . It has also shown better interaction energy with acetylcholine esterase, VGF nerve growth factor, cyclin-dependent kinase, and glycogen synthase kinase compared to clinically used drugs .

作用機序

生化学分析

Biochemical Properties

Glaziovine interacts with several enzymes and proteins. Notably, it has shown better interaction energy with acetylcholine esterase, VGF nerve growth factor, cyclin-dependent kinase, and glycogen synthase kinase when compared to clinically used drugs like memantine and tacrine .

Cellular Effects

Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Glaziovine exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

準備方法

グラジオビンの合成には、エーテルまたはエステル基とジアゾ基の使用など、いくつかの段階が含まれます 。 (±)-グラジオビンを合成する方法は、次の段階を含みます :

還元段階: 式(19)の化合物を式(20)に還元を使用して変換します。

エーテルまたはエステル基の除去: 4'-位にあるエーテルまたはエステル基を除去することにより、式(21)の化合物を形成します。

触媒的加水素化: 10%パラジウム炭素の存在下、氷酢酸中で15℃〜40℃の温度で水素圧下で行われます。

ジアゾニウム塩の生成: アミノ化合物を0℃〜5℃の酸性溶液中で、アルカリ金属亜硝酸と等量の量で処理して、対応するジアゾニウム塩を生成します。

化学反応の分析

グラジオビンは、酸化、還元、置換などのさまざまな化学反応を起こします 。 これらの反応で使用される一般的な試薬には、硝酸、パラジウム炭素、アルカリ金属亜硝酸などがあります 。 これらの反応から生成される主な生成物には、ジアゾニウム塩と還元された中間体が含まれます .

科学研究への応用

グラジオビンは、特に神経薬理学において、いくつかの科学研究への応用があります 。 アルツハイマー病やパーキンソン病などの神経変性疾患の治療における可能性のある用途について研究されてきました 。 グラジオビンは、IC50値が0.008mMで、B型肝炎表面抗原(HBsAg)に対して高い阻害効果を示します 。 また、臨床的に使用されている薬剤と比較して、アセチルコリンエステラーゼ、VGF神経成長因子、サイクリン依存性キナーゼ、およびグリコーゲンシンターゼキナーゼとの相互作用エネルギーが優れていることを示しました .

類似化合物との比較

特性

IUPAC Name |

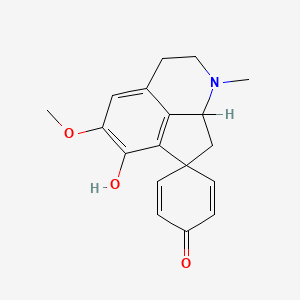

11-hydroxy-10-methoxy-5-methylspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-19-8-5-11-9-14(22-2)17(21)16-15(11)13(19)10-18(16)6-3-12(20)4-7-18/h3-4,6-7,9,13,21H,5,8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNJUPRNTSWJWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC34C=CC(=O)C=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864739 | |

| Record name | (+/-)-Glaziovine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17127-48-9, 6808-72-6 | |

| Record name | Glaziovine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017127489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (.+-.)-Glaziovine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glaziovine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Glaziovine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLAZIOVINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE7J8A65P6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Glaziovine's anti-amoebic activity compare to Metronidazole?

A2: Glaziovine demonstrates significant anti-amoebic activity with an IC50 of 33.5 µM, while Metronidazole, a standard treatment for amoebiasis, shows an IC50 of 6.8 µM. [] This suggests that while Glaziovine is effective, Metronidazole exhibits greater potency against E. histolytica. []

Q2: What morphological changes in E. histolytica trophozoites are induced by Glaziovine treatment?

A3: While the specific morphological changes are not detailed in the provided research, significant alterations in trophozoite morphology are observed following treatment with both Glaziovine and an alkaloid extract containing Glaziovine. []

Q3: What is the chemical formula and molecular weight of Glaziovine?

A4: Glaziovine has a molecular formula of C19H21NO4 and a molecular weight of 327.38 g/mol. []

Q4: Has the complete NMR assignment of Glaziovine been reported?

A5: Yes, complete 1H and 13C NMR assignments of Glaziovine were reported for the first time, facilitated by the availability of Glaziovine and its O-methyl derivative, Pronuciferine. []

Q5: What is the partition coefficient of Glaziovine at alkaline pH?

A6: Glaziovine exhibits a very high partition coefficient at alkaline pH in a buffered water solution when partitioned against both benzene and chloroform. [] This suggests a preference for the organic phase, indicating high lipophilicity. []

Q6: What is the role of AcCYP80Q8 in Glaziovine biosynthesis?

A8: AcCYP80Q8, a cytochrome P450 enzyme found in A. contorta, catalyzes the formation of the pentacyclic proaporphine Glaziovine. [] This enzyme facilitates an unusual C-C phenol coupling reaction, directly contributing to the formation of the characteristic aporphine alkaloid skeleton. []

Q7: Have any computational studies been conducted on Glaziovine?

A7: The provided research does not mention specific computational studies conducted on Glaziovine.

Q8: How does methylation of Glaziovine affect its biological activity?

A10: Methylation of Glaziovine yields Pronuciferine. [] While both compounds exhibit anti-HBsAg activity, Pronuciferine demonstrates a significantly lower IC50 of 0.042 µM compared to Glaziovine's IC50 of 0.008 µM. []

Q9: What is known about the stability and formulation of Glaziovine?

A9: The provided research primarily focuses on Glaziovine's isolation, identification, and biological activity. Further research is needed to establish its stability profile under various conditions and explore formulation strategies to enhance its therapeutic potential.

Q10: Is there information available regarding SHE regulations for Glaziovine?

A10: The provided research primarily focuses on Glaziovine's scientific aspects and does not provide information regarding SHE regulations. Regulatory guidelines and safety data sheets should be consulted for comprehensive information.

Q11: What is the bioavailability of Glaziovine following oral administration in dogs?

A13: Glaziovine displays high enteral absorption with a bioavailability ranging from 80% to 98% in dogs. [] This suggests efficient absorption from the gastrointestinal tract following oral administration. []

Q12: How is Glaziovine excreted from the body?

A14: In dogs, Glaziovine is excreted through both bile and urine in relatively similar amounts. [] Following intravenous administration, approximately 49% is excreted in urine within 24 hours, while oral administration results in 39% urinary excretion over the same period. []

Q13: What types of in vitro assays have been used to evaluate the biological activity of Glaziovine?

A15: In vitro studies have utilized a tetrazolium dye reduction assay and flow cytometry to assess Glaziovine's anti-amoebic activity against E. histolytica trophozoites. []

Q14: Is there evidence of resistance development to Glaziovine?

A14: The provided research does not mention any studies investigating resistance mechanisms or the development of cross-resistance to Glaziovine.

Q15: What is the safety profile of Glaziovine?

A15: While Glaziovine demonstrates promising anti-amoebic and anti-HBsAg activity, detailed toxicological studies are essential to fully assess its safety profile and potential for therapeutic use.

Q16: Have any targeted drug delivery strategies been explored for Glaziovine?

A16: The research provided does not delve into targeted drug delivery strategies for Glaziovine.

Q17: Are there any known biomarkers associated with Glaziovine's efficacy or safety?

A17: The provided research does not mention any specific biomarkers associated with Glaziovine's efficacy or safety.

Q18: What analytical techniques are commonly used to quantify Glaziovine?

A21: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a sensitive and selective method for quantifying Glaziovine in plant material and biological samples. []

Q19: What extraction methods are typically employed for isolating Glaziovine from plant sources?

A22: A statistical mixture design employing solvents like acetone, methanol, chloroform, and n-hexane has been investigated to optimize Glaziovine extraction from Unonopsis duckei leaves. [] Synergistic effects between chloroform and methanol enhanced extraction efficiency. []

Q20: Is there information on the environmental impact and degradation of Glaziovine?

A20: The provided research does not provide information regarding the environmental impact or degradation pathways of Glaziovine.

Q21: What is known about the solubility of Glaziovine in different media?

A21: The provided research does not provide specific details about the solubility of Glaziovine in various solvents.

Q22: Have the analytical methods used for quantifying Glaziovine been validated?

A25: Yes, at least one study employed a validated HPLC-MS/MS method for Glaziovine quantification. [] The method demonstrated suitable accuracy, precision, and sensitivity for analyzing Glaziovine content in plant material. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。